molecular formula C27H29ClN2O3 B12352014 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride CAS No. 2747917-45-7

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride

Cat. No.: B12352014
CAS No.: 2747917-45-7
M. Wt: 470.0 g/mol
InChI Key: YHPVOGASCYYXCG-PDKFYKBUSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide, monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Attachment of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzo[d][1,3]dioxole Moiety: This moiety is synthesized through a series of condensation reactions.

    Coupling Reactions: The final compound is formed by coupling the piperidine derivative with the benzo[d][1,3]dioxole derivative under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenethyl group.

    Reduction: Reduction reactions can occur at the carbonyl group or other functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its analgesic and anesthetic properties, as well as potential therapeutic uses.

    Industry: May be used in the development of new materials or chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    Carfentanil: Another synthetic opioid with high potency.

    Remifentanil: A short-acting synthetic opioid.

Uniqueness

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide, monohydrochloride may have unique properties due to the presence of the benzo[d][1,3]dioxole moiety and the specific substitution pattern on the piperidine ring

Properties

CAS No.

2747917-45-7

Molecular Formula

C27H29ClN2O3

Molecular Weight

470.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide;hydrochloride

InChI

InChI=1S/C27H28N2O3.ClH/c30-27(22-11-12-25-26(19-22)32-20-31-25)29(23-9-5-2-6-10-23)24-14-17-28(18-15-24)16-13-21-7-3-1-4-8-21;/h1-12,19,24H,13-18,20H2;1H/i2D,5D,6D,9D,10D;

InChI Key

YHPVOGASCYYXCG-PDKFYKBUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5)[2H])[2H].Cl

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4)CCC5=CC=CC=C5.Cl

Origin of Product

United States

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